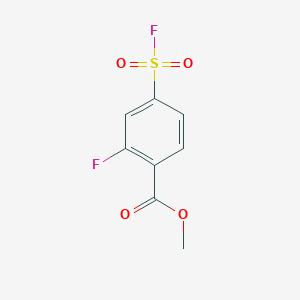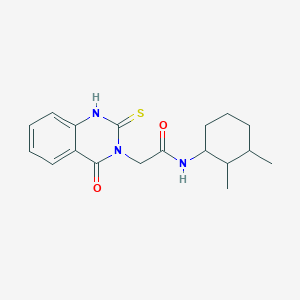
N-(2,3-dimethylcyclohexyl)-2-(4-oxo-2-sulfanylidene-1H-quinazolin-3-yl)acetamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(2,3-dimethylcyclohexyl)-2-(4-oxo-2-sulfanylidene-1H-quinazolin-3-yl)acetamide, also known as DMQA, is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. DMQA is a quinazoline derivative that has been synthesized through various methods and has been found to exhibit promising biochemical and physiological effects. In
作用機序
The mechanism of action of N-(2,3-dimethylcyclohexyl)-2-(4-oxo-2-sulfanylidene-1H-quinazolin-3-yl)acetamide is not fully understood, but studies have suggested that it exerts its cytotoxic effects by inducing oxidative stress and DNA damage. This compound has been found to increase the levels of reactive oxygen species (ROS) in cancer cells, leading to the activation of apoptosis pathways. This compound also inhibits the activity of topoisomerase II, an enzyme essential for DNA replication and repair, leading to DNA damage and cell death.
Biochemical and Physiological Effects:
This compound has been found to exhibit various biochemical and physiological effects. In addition to its anti-cancer properties, this compound has been shown to possess anti-inflammatory activity by inhibiting the production of pro-inflammatory cytokines. This compound also exhibits antioxidant activity by scavenging free radicals and reducing oxidative stress. Furthermore, this compound has been found to possess antimicrobial activity against various bacterial and fungal strains.
実験室実験の利点と制限
One of the advantages of N-(2,3-dimethylcyclohexyl)-2-(4-oxo-2-sulfanylidene-1H-quinazolin-3-yl)acetamide for lab experiments is its ability to induce cytotoxic effects on cancer cells, making it a potential candidate for cancer therapy. This compound is also relatively easy to synthesize, making it readily available for research purposes. However, one limitation of this compound is its potential toxicity, which may limit its use in clinical settings.
将来の方向性
There are several future directions for research on N-(2,3-dimethylcyclohexyl)-2-(4-oxo-2-sulfanylidene-1H-quinazolin-3-yl)acetamide. One area of focus is the identification of the specific molecular targets of this compound in cancer cells. This information could provide insights into the mechanism of action of this compound and aid in the development of more effective cancer therapies. Another area of research is the optimization of the synthesis method of this compound to improve its yield and purity. Additionally, further studies are needed to evaluate the safety and efficacy of this compound in preclinical and clinical settings.
合成法
N-(2,3-dimethylcyclohexyl)-2-(4-oxo-2-sulfanylidene-1H-quinazolin-3-yl)acetamide can be synthesized through various methods, including the reaction of 2,3-dimethylcyclohexanone with 2-aminobenzenesulfenyl chloride in the presence of triethylamine followed by the reaction of the resulting intermediate with 2-chloroacetyl chloride. Another method involves the reaction of 2,3-dimethylcyclohexanone with 2-aminobenzenesulfenyl chloride in the presence of sodium hydride followed by the reaction with ethyl chloroacetate. Both methods result in the formation of this compound as a white crystalline solid.
科学的研究の応用
N-(2,3-dimethylcyclohexyl)-2-(4-oxo-2-sulfanylidene-1H-quinazolin-3-yl)acetamide has been extensively studied for its potential therapeutic applications, particularly in the treatment of cancer. Studies have shown that this compound exhibits cytotoxic effects on various cancer cell lines, including breast cancer, lung cancer, and leukemia. This compound has also been found to inhibit the growth and proliferation of cancer cells by inducing cell cycle arrest and apoptosis. In addition to its anti-cancer properties, this compound has been investigated for its anti-inflammatory, antioxidant, and antimicrobial activities.
特性
IUPAC Name |
N-(2,3-dimethylcyclohexyl)-2-(4-oxo-2-sulfanylidene-1H-quinazolin-3-yl)acetamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H23N3O2S/c1-11-6-5-9-14(12(11)2)19-16(22)10-21-17(23)13-7-3-4-8-15(13)20-18(21)24/h3-4,7-8,11-12,14H,5-6,9-10H2,1-2H3,(H,19,22)(H,20,24) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MVQVTVYBAZRSMY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCCC(C1C)NC(=O)CN2C(=O)C3=CC=CC=C3NC2=S |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H23N3O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
345.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


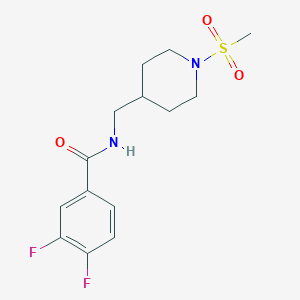


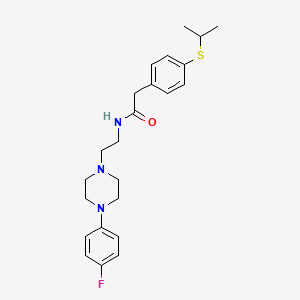
![Benzo[d]thiazol-6-yl(3-((6-methoxypyrazin-2-yl)oxy)pyrrolidin-1-yl)methanone](/img/structure/B2614845.png)

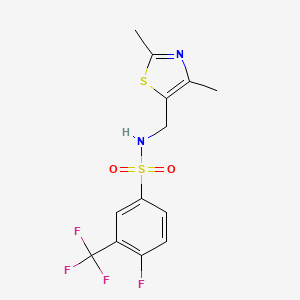
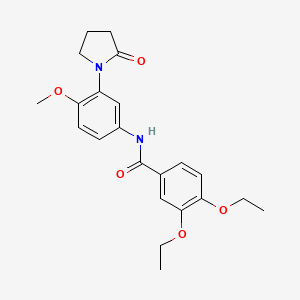

![2-(benzo[d]oxazol-2-ylthio)-N-((6-(thiophen-2-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl)acetamide](/img/structure/B2614856.png)
![2-[4-[[(E)-2-(4-methylphenyl)ethenyl]sulfonylamino]piperidin-1-yl]acetamide](/img/structure/B2614857.png)

